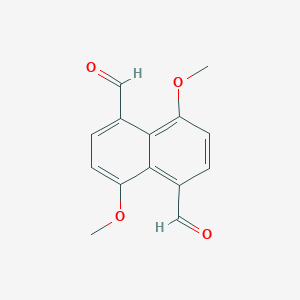

1,5-Diformyl-4,8-dimethoxynaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,8-dimethoxynaphthalene-1,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-11-5-3-10(8-16)14-12(18-2)6-4-9(7-15)13(11)14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZBGPCUMDHKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C(C2=C(C=C1)C=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560946 | |

| Record name | 4,8-Dimethoxynaphthalene-1,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128038-44-8 | |

| Record name | 4,8-Dimethoxynaphthalene-1,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Sommelet Reaction:the Sommelet Reaction Provides a Classic Method for Converting Benzylic Halides into Aldehydes.organicreactions.orgwikipedia.orgthis Pathway Would Begin with the Synthesis of 4,8 Bis Halomethyl 1,5 Dimethoxynaphthalene. This Intermediate Would then Be Treated with Hexamine Hexamethylenetetramine .researchgate.netthe Reaction Proceeds in Three Main Stages:

Regioselectivity and Stereocontrol in the Formation of 1,5-Diformyl-4,8-dimethoxynaphthalene

The precise placement of the two formyl groups on the naphthalene (B1677914) core is not random but is dictated by the powerful directing effects of the existing methoxy (B1213986) substituents.

The regiochemical outcome of the Vilsmeier-Haack formylation is controlled by the electronic properties of the methoxy (-OCH₃) groups. Methoxy groups are strong activating groups in electrophilic aromatic substitution. They donate electron density to the aromatic ring through resonance (+R effect), which is stronger than their electron-withdrawing inductive effect (-I effect). This donation of electron density stabilizes the cationic arenium ion intermediate formed during the electrophilic attack, thereby lowering the activation energy of the reaction.

In 1,5-dimethoxynaphthalene, the directing effects of the two methoxy groups work in concert:

The C1-methoxy group donates electron density primarily to the C2 (ortho) and C4 (para) positions.

The C5-methoxy group similarly activates the C6 (ortho) and C8 (para) positions.

The Vilsmeier reagent is a moderately bulky electrophile. While all four positions (2, 4, 6, and 8) are electronically activated, electrophilic attack at the ortho positions (C2 and C6) is subject to greater steric hindrance from the adjacent methoxy groups. In contrast, the para positions (C4 and C8) are sterically more accessible. Therefore, the electrophilic attack occurs preferentially at the C4 and C8 positions, leading to the formation of this compound as the major product. This outcome is consistent with general principles where formylation of substituted benzenes and naphthalenes favors the less sterically hindered position. jk-sci.com

Modern computational chemistry provides powerful tools to verify and predict the regioselectivity of chemical reactions. Density Functional Theory (DFT) calculations are particularly effective for modeling electrophilic aromatic substitution reactions. A theoretical study of the formylation of 1,5-dimethoxynaphthalene would involve several key steps.

First, the ground-state electronic structure of the precursor, 1,5-dimethoxynaphthalene, is calculated. Such studies have been performed, confirming the molecule's planar conformation and electronic properties using methods like B3LYP with a 6-31+G(d,p) basis set. researchgate.net

Next, the mechanism of electrophilic attack by the Vilsmeier reagent at each possible position on the naphthalene ring (e.g., C2, C3, C4) is modeled. For each pathway, the geometry and energy of the corresponding transition state and the Wheland (sigma complex) intermediate are calculated. The regioselectivity is determined by comparing the activation energies (the energy difference between the reactants and the transition state) for each pathway. The reaction will overwhelmingly favor the pathway with the lowest activation energy.

It is hypothesized that such a computational study would confirm that the transition states leading to the formation of the arenium ion intermediates from attack at the C4 and C8 positions are significantly lower in energy than those for attack at any other position. This energy difference arises from the superior resonance stabilization provided by the para-methoxy group and lower steric strain compared to the ortho positions. This computational result would provide a quantitative verification of the electronic and steric arguments that explain the observed high regioselectivity of the formylation reaction.

Optimization of Reaction Parameters and Purification Protocols

The successful synthesis of this compound with high purity hinges on the meticulous optimization of reaction parameters and the implementation of robust purification protocols. These efforts are primarily directed at maximizing the yield of the desired product while minimizing the formation of unwanted by-products.

Key strategies to minimize the formation of the mono-formylated by-product and other impurities include:

Stoichiometric Control: Precise control over the molar ratios of the reactants is crucial. An excess of the Vilsmeier reagent is typically employed to drive the reaction towards diformylation. However, a large excess can lead to the formation of colored impurities and increase the difficulty of quenching and work-up. A systematic study to determine the optimal ratio of 1,5-dimethoxynaphthalene to the Vilsmeier reagent is a critical first step in optimization.

Temperature Management: The Vilsmeier-Haack reaction is often exothermic. Maintaining a consistent and optimal reaction temperature is vital. Low temperatures during the addition of the formylating agent can help to control the reaction rate and prevent the formation of degradation products. Subsequent heating may be required to ensure complete diformylation.

Controlled Reagent Addition: The slow, dropwise addition of the Vilsmeier reagent to a solution of 1,5-dimethoxynaphthalene allows for better temperature control and helps to maintain a consistent concentration of the electrophile, thereby promoting a more selective reaction.

| Parameter | Strategy | Rationale |

|---|---|---|

| Stoichiometry (Vilsmeier Reagent:Substrate) | Optimization around a 2.5:1 to 3:1 molar ratio | Ensures complete diformylation while minimizing excess reagent that can lead to side reactions and purification challenges. |

| Temperature | Initial cooling (0-5 °C) during reagent addition, followed by controlled heating (50-70 °C) | Controls the initial exothermic reaction and provides sufficient energy for the second formylation to proceed to completion. |

| Reagent Addition | Slow, dropwise addition of the Vilsmeier reagent | Maintains a low, steady concentration of the electrophile, enhancing selectivity and preventing localized overheating. |

| Solvent | Use of anhydrous, non-polar aprotic solvents (e.g., 1,2-dichloroethane, toluene) | Provides a stable reaction medium and appropriate solubility for the reactants and intermediates. |

Achieving high purity of this compound is essential for its subsequent applications. A combination of purification techniques is often necessary to remove unreacted starting materials, the mono-formylated intermediate, and other process-related impurities.

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is critical. An ideal solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling. For this compound, a multi-solvent system, such as ethanol/water or ethyl acetate/hexane, may be effective. The significantly different polarity of the desired diformyl product compared to the mono-formyl by-product can be exploited for efficient separation.

| Solvent | Solubility of this compound (g/100 mL) at 25 °C | Solubility of this compound (g/100 mL) at 78 °C (Ethanol B.P.) | Solubility of Mono-formyl By-product (g/100 mL) at 25 °C |

|---|---|---|---|

| Ethanol | 0.5 | 8.0 | 2.0 |

| Ethyl Acetate | 1.2 | 15.0 | 5.0 |

| Hexane | <0.1 | 0.2 | 0.5 |

| Water | Insoluble | Insoluble | Slightly Soluble |

Column Chromatography: For achieving very high purity or for separating compounds with similar polarities, column chromatography is an indispensable tool. Silica gel is a common stationary phase for the purification of aromatic aldehydes. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the diformyl product from the mono-formyl intermediate and other impurities. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Considerations for Scalable Synthesis in Academic Contexts

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, scalable process presents unique challenges, particularly within an academic setting where specialized industrial equipment may not be available. Process intensification and in-situ monitoring are key strategies to address these challenges.

Process intensification involves the development of innovative equipment and techniques that offer significant improvements over traditional batch processes. nih.gov In the context of academic synthesis, this often translates to the use of continuous flow chemistry.

Flow Chemistry: A continuous flow setup for the Vilsmeier-Haack formylation of 1,5-dimethoxynaphthalene would involve pumping the reactant and the Vilsmeier reagent through a heated reactor coil. This approach offers several advantages over batch synthesis:

Enhanced Heat Transfer: The high surface-area-to-volume ratio of the reactor coil allows for rapid and efficient heat exchange, enabling precise temperature control and minimizing the formation of thermal degradation by-products.

Improved Mass Transfer: The mixing of reactants in a flow reactor is often more efficient and reproducible than in a stirred flask, leading to more consistent product quality.

Increased Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, reducing the risks associated with exothermic reactions and the handling of corrosive reagents.

Facilitated Scale-up: Scaling up a flow process can often be achieved by simply running the system for a longer period, a concept known as "scaling out," which is more straightforward than increasing the size of a batch reactor.

| Parameter | Batch Synthesis | Flow Synthesis (Projected) |

|---|---|---|

| Reaction Volume | 100 mL - 1 L | 1 - 10 mL (reactor volume) |

| Heat Transfer | Limited by surface area of the flask | Excellent, rapid heat dissipation |

| Mixing | Dependent on stirrer speed and flask geometry | Efficient and reproducible passive or active mixing |

| Safety | Higher risk due to larger volumes of hazardous reagents | Inherently safer due to small reactor volume |

| Scalability | Requires larger glassware and careful control of exotherms | Achieved by continuous operation (scaling out) |

Process Analytical Technology (PAT) involves the use of in-situ, real-time analytical techniques to monitor and control chemical reactions. mt.commt.cominnopharmaeducation.comresearchgate.net This approach allows for a deeper understanding of the reaction kinetics and can help to identify the optimal reaction endpoint, preventing the formation of by-products due to prolonged reaction times or incomplete conversion.

FTIR and Raman Spectroscopy: Both Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for in-situ reaction monitoring. youtube.comnih.govyoutube.com By inserting a probe directly into the reaction mixture, the progress of the formylation can be followed in real-time.

FTIR Spectroscopy: The reaction can be monitored by observing the disappearance of the C-H stretching vibrations of the aromatic ring of the starting material and the appearance of the characteristic C=O stretching vibration of the aldehyde group in the product.

Raman Spectroscopy: Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous or highly polar media and can provide complementary information to FTIR. purdue.eduendress.com The formation of the diformyl product can be tracked by the appearance of its unique vibrational fingerprint. coherent.comacs.orgmdpi.com

| Compound | Functional Group | Technique | Approximate Frequency (cm⁻¹) |

|---|---|---|---|

| 1,5-Dimethoxynaphthalene | Aromatic C-H stretch | FTIR/Raman | 3100-3000 |

| This compound | Aldehyde C=O stretch | FTIR | 1680-1660 |

| This compound | Aldehyde C-H stretch | FTIR | 2850-2820 and 2750-2720 |

| This compound | Aromatic ring vibrations | Raman | 1600-1580 |

By implementing these advanced synthetic and analytical methodologies, the synthesis of this compound in an academic setting can be optimized for higher yield, purity, and scalability, paving the way for its broader application in scientific research.

Elucidation of Chemical Reactivity and Derivatization Strategies for 1,5 Diformyl 4,8 Dimethoxynaphthalene

Transformations Involving Formyl Functional Groups

The two formyl groups at the 1 and 5 positions of the naphthalene (B1677914) core are the primary sites for a variety of chemical modifications, including oxidation, reduction, and nucleophilic addition-condensation reactions.

Oxidative Derivatization to Carboxylic Acid Analogues

The formyl groups of 1,5-diformyl-4,8-dimethoxynaphthalene can be readily oxidized to the corresponding carboxylic acids to yield 1,5-dicarboxy-4,8-dimethoxynaphthalene. This transformation is typically achieved using strong oxidizing agents.

Detailed Research Findings: Common oxidizing agents employed for this conversion include potassium permanganate (B83412) (KMnO₄) in an alkaline medium or chromium trioxide (CrO₃). mdpi.com The reaction proceeds via the oxidation of the aldehyde functional groups to their higher oxidation state, the carboxylic acids. The resulting 1,5-dicarboxy-4,8-dimethoxynaphthalene is a key intermediate for the synthesis of polyesters and other polymers.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Alkaline solution, heat | 1,5-Dicarboxy-4,8-dimethoxynaphthalene |

| Chromium Trioxide (CrO₃) | Acidic solution, heat | 1,5-Dicarboxy-4,8-dimethoxynaphthalene |

Reductive Pathways to Hydroxymethyl Derivatives

Conversely, the formyl groups can undergo reduction to afford 1,5-bis(hydroxymethyl)-4,8-dimethoxynaphthalene. This reduction is typically accomplished using hydride-based reducing agents.

Detailed Research Findings: Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether or THF) are effective for this transformation. mdpi.commasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the formyl group, followed by protonation to yield the primary alcohol. masterorganicchemistry.com These diol derivatives can serve as monomers for the synthesis of polyethers and polyurethanes.

| Reducing Agent | Typical Solvent(s) | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1,5-Bis(hydroxymethyl)-4,8-dimethoxynaphthalene |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 1,5-Bis(hydroxymethyl)-4,8-dimethoxynaphthalene |

Nucleophilic Addition and Condensation Reactions for Macrocyclic and Ligand Architectures

The electrophilic nature of the formyl groups makes them susceptible to nucleophilic attack, leading to a variety of condensation products. These reactions are instrumental in the construction of larger, more complex molecular architectures, including macrocycles and ligands.

Detailed Research Findings:

Knoevenagel Condensation: The reaction of this compound with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst, leads to the formation of α,β-unsaturated products. nih.govelsevierpure.com This reaction, known as the Knoevenagel condensation, is a powerful tool for carbon-carbon bond formation. nih.gov The condensation of aromatic aldehydes with malononitrile is often carried out at room temperature and can even proceed in the absence of a solvent by grinding the reactants together. tandfonline.com

Wittig Reaction: The Wittig reaction provides a pathway to convert the formyl groups into alkenyl groups. researchgate.netnih.gov This involves the reaction of the dialdehyde (B1249045) with a phosphorus ylide (Wittig reagent). The reaction is highly versatile for creating carbon-carbon double bonds with a high degree of regiocontrol. iau.ir A recent development has shown that phosphine-mediated reactions can be used to synthesize functionalized naphthalenes from o-phthalaldehydes and allenes, proceeding through a Wittig olefination step. nih.gov

Schiff Base Formation and Macrocyclization: The condensation of this compound with primary amines, particularly diamines, results in the formation of Schiff bases (imines). researchgate.net When diamines are used, this reaction can lead to the formation of macrocyclic structures through [n+n] condensation, where 'n' represents the number of dialdehyde and diamine units. mdpi.comnih.gov The synthesis of these macrocycles can sometimes be achieved in high yields without the need for a metal template. mdpi.comnih.gov These macrocyclic Schiff bases can be further reduced to the corresponding macrocyclic amines, which are of interest for their ability to bind multiple cations or anions. mdpi.comnih.gov

| Reaction Type | Reagents | Key Product Features |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | α,β-unsaturated derivatives |

| Wittig Reaction | Phosphorus ylides (e.g., Ph₃P=CHR) | Alkenyl-substituted naphthalene |

| Schiff Base Formation | Primary amines or diamines | Imine linkages, potential for macrocyclization |

Reactivity at Methoxy (B1213986) Positions

Nucleophilic Aromatic Substitution Reactions of Methoxy Groups

Although methoxy groups are generally poor leaving groups, they can be displaced by strong nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, the electron-withdrawing nature of the formyl groups facilitates nucleophilic aromatic substitution (SNA_r) at the methoxy positions. libretexts.org

Detailed Research Findings: Nucleophilic aromatic substitution reactions on methoxy-substituted naphthalenes have been reported. For instance, the methoxy group of 1-methoxy-2-(diphenylphosphinyl)naphthalene can be readily replaced by Grignard reagents, alkoxides, and amides. elsevierpure.com The presence of the electron-withdrawing diphenylphosphinyl group is crucial for this reactivity. Similarly, the formyl groups in this compound are expected to activate the ring towards nucleophilic attack, allowing for the substitution of the methoxy groups by various nucleophiles. libretexts.org This type of reaction is favored by electron-withdrawing substituents that can stabilize the intermediate Meisenheimer complex. libretexts.org Demethylation of substituted 1,5-dimethoxynaphthalenes has been achieved using reagents like anhydrous aluminum chloride to yield the corresponding dihydroxynaphthalene derivatives. researchgate.net

Comparative Reactivity Studies with Related Naphthalene Derivatives

The reactivity of this compound can be better understood by comparing it with other substituted naphthalenes. The electronic properties of the substituents play a crucial role in determining the reaction pathways and rates. iau.ir

Detailed Research Findings: The presence of two electron-withdrawing formyl groups and two electron-donating methoxy groups creates a unique electronic environment in this compound. The methoxy groups increase the electron density of the naphthalene core, which would typically enhance its reactivity towards electrophiles. However, the powerful electron-withdrawing nature of the two formyl groups deactivates the ring towards electrophilic aromatic substitution.

In contrast, a related compound like 1,5-dibromo-4,8-dimethoxynaphthalene, which lacks the strongly deactivating formyl groups, would be more susceptible to electrophilic attack. The bromine atoms are deactivating but are also ortho, para-directing. The reactivity of 1-bromonaphthalene (B1665260) itself shows that it undergoes further bromination, and the position of the second bromine atom is influenced by reaction conditions. wikipedia.orgresearchgate.net

The formyl groups in this compound make it a prime candidate for nucleophilic addition and condensation reactions, a reactivity profile that is absent in derivatives like 1,5-dibromonaphthalene (B1630475). Conversely, the bromo groups in 1,5-dibromonaphthalene are excellent handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are not possible with the formyl derivative.

The electron-donating methoxy groups in this compound are expected to have a less pronounced activating effect on electrophilic substitution compared to a compound like 1,5-dimethoxynaphthalene (B158590), due to the overriding deactivating effect of the formyl groups. The electronic properties of substituents on the naphthalene ring have a significant impact on the stability and reactivity of the molecule. iau.ir

| Compound | Key Substituents | Expected Dominant Reactivity |

| This compound | Two -CHO (electron-withdrawing), Two -OCH₃ (electron-donating) | Nucleophilic addition/condensation at formyl groups; Nucleophilic aromatic substitution. |

| 1,5-Dibromo-4,8-dimethoxynaphthalene | Two -Br (deactivating, ortho, para-directing), Two -OCH₃ (activating, ortho, para-directing) | Electrophilic aromatic substitution; Cross-coupling reactions at bromo positions. |

| 1,5-Dimethoxynaphthalene | Two -OCH₃ (activating, ortho, para-directing) | Electrophilic aromatic substitution. |

Orthogonal Reactivity of Formyl Groups Versus Halogen Substituents in Analogues

The concept of orthogonal reactivity is critical in the synthesis of complex molecules, allowing for the selective functionalization of one group in the presence of another. In analogues of this compound where formyl groups are replaced by halogens, the reactivity profile is significantly altered.

The formyl groups in this compound are primarily susceptible to nucleophilic attack and condensation reactions. For instance, they can react with amines to form imines or Schiff bases, a common strategy in the synthesis of macrocycles and ligands. In contrast, halogen substituents, such as bromine or iodine, on the naphthalene core are amenable to a different set of transformations, most notably metal-catalyzed cross-coupling reactions.

This orthogonal reactivity is highlighted in the differential reaction pathways available for a hypothetical bromo-substituted analogue. While the formyl groups would readily undergo reactions like Wittig olefination or aldol (B89426) condensation, a bromo group would remain unreactive under these conditions. Conversely, the bromo group could participate in Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, which would not affect the formyl groups. This differential reactivity allows for a stepwise and controlled elaboration of the naphthalene scaffold.

| Functional Group | Typical Reactions | Reagents/Conditions | Orthogonality |

| Formyl (-CHO) | Nucleophilic Addition, Condensation, Oxidation, Reduction | Grignard reagents, Amines, Wittig reagents, NaBH4, KMnO4 | Unreactive under typical cross-coupling conditions. |

| Halogen (-Br, -I) | Cross-Coupling Reactions | Palladium catalysts with boronic acids (Suzuki), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig) | Unreactive under typical nucleophilic addition or condensation conditions targeting formyl groups. |

Electronic Modulation by Methoxy Groups on Naphthalene Core Reactivity

The two methoxy groups at the 4 and 8 positions of the naphthalene core play a crucial role in modulating its electronic properties and, consequently, its reactivity. As electron-donating groups, the methoxy substituents increase the electron density of the aromatic system through resonance effects. This electronic enrichment has several important consequences for the molecule's reactivity.

The increased electron density makes the naphthalene ring more susceptible to electrophilic aromatic substitution reactions. The methoxy groups activate the ring, directing incoming electrophiles to specific positions. However, the presence of the deactivating formyl groups will also influence the regioselectivity of such reactions. The interplay between the activating methoxy groups and the deactivating formyl groups can lead to complex substitution patterns, requiring careful control of reaction conditions to achieve desired outcomes.

Furthermore, the electron-donating nature of the methoxy groups can influence the reactivity of the formyl groups themselves. By increasing the electron density on the naphthalene ring, the methoxy groups can slightly decrease the electrophilicity of the formyl carbons, potentially moderating their reactivity towards nucleophiles. This electronic modulation is a key factor to consider when designing synthetic routes involving this compound.

| Substituent | Electronic Effect | Influence on Naphthalene Core | Impact on Reactivity |

| Methoxy (-OCH3) | Electron-donating (by resonance), Activating | Increases electron density of the aromatic rings. | Enhances susceptibility to electrophilic aromatic substitution; may slightly decrease the electrophilicity of the formyl groups. |

| Formyl (-CHO) | Electron-withdrawing (by resonance and induction), Deactivating | Decreases electron density of the aromatic rings. | Reduces susceptibility to electrophilic aromatic substitution; enhances the electrophilicity of the formyl carbons for nucleophilic attack. |

Derivatization for Analytical and Functional Probes

The presence of two reactive formyl groups makes this compound a suitable platform for the development of analytical and functional probes. Derivatization of these formyl groups can introduce moieties that are detectable by various analytical techniques.

Strategies for Creating Detectable Derivatives in Advanced Analytical Separations

For advanced analytical separations, such as high-performance liquid chromatography (HPLC), derivatization is often employed to enhance the detectability of analytes. The formyl groups of this compound can be targeted to create derivatives with strong chromophores or fluorophores, significantly improving their detection limits.

A common strategy involves the reaction of the aldehyde functionality with specific derivatizing agents. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) would yield stable, highly colored hydrazone derivatives that can be readily detected by UV-Vis spectrophotometry. waters.com This method is widely used for the analysis of aldehydes and ketones. waters.com

Alternatively, for fluorescence-based detection, which often provides higher sensitivity, the formyl groups can be reacted with fluorescent hydrazines or amines. Naphthalene-based derivatives are known to be good fluorophores, and their derivatization can lead to probes with excellent photophysical properties. internationaljournalssrg.orgresearchgate.net For example, condensation with a fluorescent amine could create a Schiff base derivative with a strong fluorescence signal, enabling trace-level detection. Another approach is the Hantzsch reaction, where the aldehyde reacts with a β-diketone and ammonia (B1221849) to form a fluorescent dihydropyridine (B1217469) derivative. nih.gov The choice of derivatizing agent allows for the tuning of the spectroscopic properties of the resulting derivative to suit the specific requirements of the analytical method.

| Derivatizing Agent | Resulting Derivative | Detection Method | Advantages |

| 2,4-Dinitrophenylhydrazine (DNPH) | Dinitrophenylhydrazone | HPLC-UV/Vis | Well-established method, stable derivatives. waters.com |

| Fluorescent Hydrazines/Amines | Fluorescent Hydrazone/Schiff Base | HPLC-Fluorescence | High sensitivity, potential for "turn-on" fluorescence. nih.gov |

| 1,3-Cyclohexanedione (in the presence of ammonium (B1175870) acetate) | Dihydropyridine derivative | HPLC-Fluorescence | Inexpensive reagent, good for post-column derivatization. nih.govjascoinc.comjasco-global.com |

Applications of 1,5 Diformyl 4,8 Dimethoxynaphthalene in Advanced Materials and Supramolecular Chemistry

Role as a Fundamental Building Block in Complex Organic Synthesis

1,5-Diformyl-4,8-dimethoxynaphthalene serves as a versatile building block for the synthesis of more intricate organic structures. The reactivity of the compound is primarily dictated by its functional groups. The two formyl groups are key reactive sites, enabling a variety of chemical transformations.

These aldehyde functionalities readily participate in nucleophilic addition and condensation reactions. For instance, they can react with amines to form imines, a crucial linkage in the synthesis of macrocycles and ligands. This reactivity is fundamental to its application in constructing larger, more complex molecular architectures.

Furthermore, the formyl groups can undergo various oxidation and reduction reactions to introduce different functionalities.

Oxidation : The formyl groups can be oxidized to carboxylic acids using common oxidizing agents like potassium permanganate (B83412) (KMnO₄), yielding 1,5-Dicarboxy-4,8-dimethoxynaphthalene.

Reduction : Conversely, they can be reduced to hydroxymethyl groups (-CH₂OH) with reducing agents such as sodium borohydride (B1222165) (NaBH₄), forming 1,5-Bis(hydroxymethyl)-4,8-dimethoxynaphthalene.

The methoxy (B1213986) groups can also be modified, for example, through nucleophilic aromatic substitution, although this typically requires harsher conditions. This array of possible reactions allows chemists to use this compound as a versatile intermediate, tailoring its structure to achieve a desired final product. One of the primary synthetic routes to obtain the compound itself is the Vilsmeier-Haack reaction, which involves the formylation of 1,5-dimethoxynaphthalene (B158590). lookchem.com

| Reaction Type | Reagent Example | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | 1,5-Dicarboxy-4,8-dimethoxynaphthalene |

| Reduction | Sodium borohydride (NaBH₄) | 1,5-Bis(hydroxymethyl)-4,8-dimethoxynaphthalene |

| Condensation | Amines (R-NH₂) | Di-imine derivatives |

Integration into Polymeric Architectures

The bifunctional nature of this compound makes it a suitable monomer for incorporation into polymeric structures. Its rigid naphthalene (B1677914) core and reactive aldehyde groups are key features for designing polymers with specific properties.

Naphthalene derivatives are important intermediates in the synthesis of various fine chemicals, including dyes and materials. researchgate.net The two formyl groups of this compound allow it to act as a monomer in polycondensation reactions. For example, it can be copolymerized with diamine or dihydrazide monomers to form polyimines or polyhydrazones, respectively. These reactions leverage the formation of robust C=N bonds to build the polymer backbone.

While homopolymerization of this specific dialdehyde (B1249045) is less common, its copolymerization with various linkers is a viable strategy to create polymers with tunable characteristics. The choice of the co-monomer is critical in determining the final properties of the polymer, such as its solubility, thermal stability, and morphology. The rigid and planar structure of the naphthalene unit can impart significant thermal stability and mechanical strength to the resulting polymer chain.

Incorporating the this compound unit into a polymer backbone is a strategy for creating conjugated polymers with tailored optoelectronic properties. The naphthalene ring system is an extended π-conjugated structure, and when linked with other aromatic units, it can facilitate electron delocalization along the polymer chain. This delocalization is the basis for conductivity and unique optical behaviors in organic semiconductors.

Computational modeling and experimental studies on related naphthalene-based polymers have shown that the points of connectivity on the naphthalene ring strongly influence the polymer's backbone torsion and, consequently, the degree of π-conjugation. researchgate.net The 1,5-substitution pattern in this compound provides a specific linear geometry. The presence of electron-donating methoxy groups further modulates the electronic energy levels (HOMO and LUMO) of the polymer, which in turn affects its absorption and emission spectra, as well as its charge transport capabilities. researchgate.net By carefully selecting co-monomers to pair with this naphthalene dialdehyde, researchers can fine-tune the bandgap and create materials suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

Precursor for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic molecules linked by strong covalent bonds. nih.govrsc.org Their high surface area, tunable porosity, and inherent stability make them promising for various applications. nih.govmdpi.com

This compound is an excellent candidate for a "linker" molecule in the construction of COFs. tcichemicals.com The rational design of COFs relies on the principle of reticular synthesis, where the geometry of the building blocks (linkers and nodes) dictates the topology of the final framework. rsc.org The two formyl groups at the 1 and 5 positions of the naphthalene core provide a rigid, linear, and well-defined connection point.

The most common reaction for forming COFs using aldehyde linkers is imine condensation with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene). mdpi.com This reaction is reversible, which allows for "error-checking" and self-healing during the synthesis, ultimately leading to a highly crystalline and ordered porous structure. unt.edu The length and rigidity of the this compound linker directly influence the pore size and geometry of the resulting COF. The use of such precisely defined organic building blocks enables the design of materials with predictable and tailored porous architectures. nih.gov

The naphthalene core itself plays a crucial role in determining the properties of the final COF material. Naphthalene-based linkers are widely used in COF synthesis to connect building blocks. researchgate.net The incorporation of the electron-rich dimethoxynaphthalene unit can create COFs with specific electronic characteristics. rsc.org

For instance, when combined with an electron-deficient node, the dimethoxynaphthalene linker can form a donor-acceptor (D–A) type framework. rsc.orgresearchgate.net Such D–A COFs often exhibit enhanced photocatalytic activity and interesting optoelectronic properties due to efficient charge separation and transfer within the ordered framework. researchgate.net The specific topology of the COF, whether it forms 2D stacked sheets or a 3D interpenetrated network, is governed by the geometry of the naphthalene linker and the chosen node. tcichemicals.com This structural control allows for the fine-tuning of properties like surface area and chemical stability. acs.org For example, a COF synthesized using 1,5-diaminonaphthalene (a related building block) demonstrated high selectivity in ion sensing, highlighting how the naphthalene moiety can impart specific functionalities to the framework. nih.gov

| Feature of Linker | Influence on COF Property | Example Application |

|---|---|---|

| Diformyl Functionality | Enables imine linkage, leading to high crystallinity and stability. mdpi.comunt.edu | Gas storage, catalysis |

| Linear 1,5-Substitution | Controls pore size and framework topology. tcichemicals.com | Molecular separation |

| Electron-Rich Naphthalene Core | Creates donor-acceptor systems, enhances light absorption. rsc.orgresearchgate.net | Photocatalysis, sensors |

Contributions to Supramolecular Assembly and Host-Guest Chemistry

The specific molecular architecture of this compound, which features a rigid naphthalene core functionalized with both electron-donating methoxy groups and reactive formyl groups, makes it a valuable component in the field of supramolecular chemistry. This structure provides a unique combination of a planar aromatic surface and specific sites for directed interactions, enabling its use in constructing complex, self-assembled molecular systems.

Non-Covalent Interactions in Assemblies Featuring this compound Motifs

Non-covalent interactions are the primary driving forces behind the self-assembly of molecules into ordered supramolecular structures. The structure of this compound is well-suited to participate in several types of these interactions, which would stabilize any larger assembly it is a part of. The arrangement and nature of non-covalent interactions can have a significant effect on the final structure and properties of molecular complexes. mdpi.com

Key potential non-covalent interactions involving this motif include:

π-π Stacking: The large, electron-rich aromatic naphthalene core is capable of engaging in π-π stacking interactions with other aromatic systems. This interaction is fundamental to the packing of planar molecules in the solid state and the formation of layered structures.

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms in both the formyl and methoxy groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules, these sites can direct the assembly of specific supramolecular architectures.

In complex crystal structures, non-covalent interactions like π-π stacking and hydrogen bonding are known to guide the formation of extended 1D, 2D, or 3D frameworks. mdpi.commdpi.com The directional nature of these weak forces allows for the precise control of molecular organization, leading to materials with tailored properties.

Development of Organic Electronic Materials

The exploration of novel organic compounds for electronic applications is a rapidly growing field, driven by the potential for creating flexible, lightweight, and cost-effective devices. Naphthalene-based derivatives are a prominent class of materials investigated for these purposes due to their inherent aromatic and electronically active nature.

Utilization in Organic Semiconductor Research

This compound is identified as a compound used in the development of organic semiconductors and other advanced materials. Its utility stems from its status as a versatile building block, which allows for its incorporation into larger conjugated polymer systems. The past few decades have seen significant progress in designing various conjugated frameworks for use in high-performance organic semiconductors. researchgate.net

The general approach involves copolymerizing electron-rich (donor) and electron-deficient (acceptor) monomer units to tune the electronic properties of the resulting polymer. The naphthalene core of this compound can be chemically modified to act as either a donor or an acceptor component. For example, research on a related naphthalene bis(4,8-diamino-1,5-dicarboxyl)amide building block has shown that the way other chemical groups are connected to the naphthalene core strongly influences the polymer's structure and, consequently, its semiconducting performance. researchgate.net Similarly, other studies have successfully designed n-type (electron-transporting) organic semiconductors based on dithienylnaphthalenes substituted with electron-withdrawing groups. researchgate.net

Computational and Theoretical Investigations of 1,5 Diformyl 4,8 Dimethoxynaphthalene

Electronic Structure and Reactivity Predictions

The unique arrangement of electron-donating methoxy (B1213986) groups and electron-withdrawing formyl groups on the naphthalene (B1677914) scaffold of 1,5-Diformyl-4,8-dimethoxynaphthalene creates a distinct electronic profile that governs its stability and reactivity.

While specific Density Functional Theory (DFT) studies exclusively focused on this compound are not extensively documented in the literature, the principles of DFT are widely applied to understand the regioselectivity and stability of related substituted aromatic systems. DFT calculations allow for the determination of electron density distribution, molecular orbital energies, and the relative energies of potential intermediates and transition states.

For substituted naphthalenes, DFT is instrumental in predicting the most likely sites for electrophilic or nucleophilic attack. The regioselectivity of reactions is often governed by the stability of the resulting intermediates (such as Wheland intermediates in electrophilic aromatic substitution). DFT calculations can model these intermediates, and their relative energies provide a quantitative measure of the preferred reaction pathway. In the case of this compound, the interplay between the activating methoxy groups and the deactivating formyl groups would be a key factor in determining the regioselectivity of further substitutions.

Furthermore, DFT is employed to assess the thermodynamic stability of different isomers. By calculating the total electronic energy, zero-point vibrational energy, and thermal corrections, the relative stability of various substituted naphthalene derivatives can be compared.

The electronic character of this compound is a direct consequence of the substituent effects exerted by the methoxy and formyl groups. The methoxy groups (-OCH₃) are strong electron-donating groups due to the resonance effect (lone pair donation from oxygen to the aromatic ring), which increases the electron density of the naphthalene core, particularly at the ortho and para positions. Conversely, the formyl groups (-CHO) are electron-withdrawing groups, primarily through the resonance effect (pi-electron withdrawal to the carbonyl oxygen) and inductive effect (due to the electronegativity of the oxygen atom).

This combination of opposing electronic effects creates a "push-pull" system. The electron-donating methoxy groups at positions 4 and 8 enrich the naphthalene ring with electron density, while the electron-withdrawing formyl groups at positions 1 and 5 delocalize this electron density. This electronic push-pull mechanism can lead to interesting photophysical properties and enhanced reactivity at specific sites. Computational methods such as Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and understand the nature of the electronic interactions between the substituents and the aromatic system.

Mechanistic Pathway Elucidation

Theoretical modeling is a crucial tool for mapping out the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

The primary synthetic route to this compound often involves the Vilsmeier-Haack reaction. ijpcbs.com This reaction introduces formyl groups onto electron-rich aromatic rings. Theoretical modeling can elucidate the mechanism of this process, which begins with the formation of the Vilsmeier reagent, a chloromethyliminium salt, from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comcambridge.org

Computational studies on the formation of the Vilsmeier reagent have been performed to clarify discrepancies in experimental data. These studies compare various density functional methods and basis sets to calculate the barriers to complex formation. researchgate.net

Table 1: Calculated Enthalpies for the Formation of the Vilsmeier Reagent

| Level of Theory | ΔH RC (kcal/mol) | ΔH≠ (kcal/mol) | ΔH II (kcal/mol) |

|---|---|---|---|

| CBS-QB3 | -5.60 | 26.13 | -1.19 |

| G3B3 | -5.40 | 26.32 | -1.24 |

| BLYP/aug-cc-pVTZ | -10.95 | 21.03 | -5.84 |

| M06-2X/6-31+G(d,p) | -5.48 | 25.10 | -0.19 |

Data sourced from a theoretical investigation into the formation of the Vilsmeier-Haack complex. researchgate.net

The subsequent steps of the Vilsmeier-Haack reaction involve the electrophilic attack of the Vilsmeier reagent on the electron-rich 1,5-dimethoxynaphthalene (B158590), followed by hydrolysis to yield the diformylated product. Theoretical models can map the potential energy surface for this electrophilic substitution, identifying the transition state and intermediate structures and calculating the activation energies for each step. This provides a detailed understanding of the reaction kinetics and regioselectivity.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of a molecule and its interactions with neighboring molecules are fundamental to its physical and chemical properties.

The naphthalene core is known for its planarity. However, bulky substituents in close proximity, particularly in the peri positions (1,8 or 4,5), can induce significant steric strain, leading to distortions from planarity. In this compound, both pairs of substituents (1-formyl and 8-methoxy; 4-methoxy and 5-formyl) are in peri positions.

This steric crowding, often referred to as the "peri-effect," can force the substituents to orient themselves out of the plane of the naphthalene ring to minimize repulsive interactions. This out-of-plane distortion can, in turn, affect the conjugation of the substituents with the aromatic system, thereby influencing the electronic properties of the molecule. Theoretical studies on highly substituted naphthaldehydes have highlighted the importance of the peri-effect in determining their reactivity and stability.

Analysis of Hydrogen Bonding and π-π Stacking Interactions in Analogous Systems

The supramolecular architecture and solid-state properties of naphthalene derivatives are significantly influenced by non-covalent interactions, primarily hydrogen bonding and π-π stacking. While specific computational studies on this compound are not extensively documented in the literature, a thorough analysis of analogous systems provides critical insights into its potential intermolecular and intramolecular interactions.

Hydrogen Bonding:

In derivatives of this compound, conventional hydrogen bonds (like O-H···O or N-H···O) are absent. However, weaker C-H···O hydrogen bonds can play a crucial role in the crystal packing. The formyl groups and methoxy groups present in the molecule are potential hydrogen bond acceptors. Theoretical and crystallographic studies on related aromatic aldehydes and methoxy-substituted naphthalenes confirm the existence and importance of such interactions.

For instance, studies on o-hydroxy aromatic aldehydes, including naphthaldehyde derivatives, reveal the presence of strong intramolecular hydrogen bonds which can be quantified computationally. nih.gov The energy of these bonds can be estimated using methods like the 'hb and out' model (comparing the energy of the H-bonded form with a non-bonded open conformer) and by analyzing electron densities at bond critical points (BCP). nih.gov In 1,8-dihydroxynaphthalene, a related naphthalene core, polarization-enhanced hydrogen bonding is observed, where an intramolecular hydrogen bond increases the hydrogen bond donating ability of the second hydroxyl group. researchgate.net

π-π Stacking Interactions:

π-π stacking is a dominant organizing force in aromatic compounds like naphthalene derivatives. nih.gov The interaction arises from a combination of electrostatic (quadrupole-quadrupole) and dispersion forces. nih.govrsc.org Computational studies, particularly those using Symmetry-Adapted Perturbation Theory (SAPT), have been instrumental in dissecting these contributions. For a model system like the 2-naphthalenethiol (B184263) dimer, SAPT analysis shows that dispersion forces are the dominant attractive component, accounting for a significant portion of the total interaction energy. nih.gov

The geometry of the stacked molecules is typically parallel-displaced rather than a direct face-to-face arrangement, which minimizes Pauli repulsion. nih.gov The introduction of substituents on the naphthalene ring, such as the formyl and methoxy groups in this compound, modifies the molecule's quadrupole moment and, consequently, the nature of the electrostatic interactions. rsc.org Electron-withdrawing groups (like formyl) and electron-donating groups (like methoxy) create an electron-poor and electron-rich character in different parts of the molecule, which can lead to specific, directional π-stacking arrangements.

DFT calculations on co-crystals, such as naphthalene and octafluoronaphthalene, have shown that the π-π stacking interaction is the strongest intermolecular force, dictating the crystal structure. benthamopenarchives.com The interaction energies can be calculated to quantify the stability of different stacking configurations.

Below is a table summarizing computational findings for π-stacking interactions in analogous naphthalene systems.

| System | Computational Method | Key Findings | Interaction Energy (kcal/mol) |

|---|---|---|---|

| 2-Naphthalenethiol Dimer | SAPT2+(3) | Interaction is dominated by dispersion forces (66% of attraction). | -6.75 to -7.00 |

| Naphthalene-Octafluoronaphthalene | DFT | π-π stacking is the strongest interaction, showing little change with temperature. | Not specified |

| Perfluoroarene-Arene Heterodimers | Periodic DFT / Bader Analysis | Electrostatic quadrupole-quadrupole interactions are significant for larger arenes. | Not specified |

Tautomeric Equilibria in Related Naphthalene Dicarbaldehydes

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. The most common form in carbonyl compounds is keto-enol tautomerism. masterorganicchemistry.com For a molecule like this compound, which lacks an acidic proton alpha to both carbonyls or a hydroxyl group, simple keto-enol tautomerism is not expected. However, the study of tautomeric equilibria in related naphthalene aldehydes, particularly those containing hydroxyl groups, provides a framework for understanding the structural and electronic factors that govern such processes.

In related compounds like 2-hydroxy-1-naphthaldehyde (B42665) derivatives, a distinct tautomeric equilibrium exists between the enol-imine and keto-amine forms. researchgate.net The position of this equilibrium is highly sensitive to the solvent environment; polar protic solvents can shift the equilibrium in favor of the keto-amine form. researchgate.net This highlights the crucial role of intermolecular hydrogen bonding with the solvent in stabilizing one tautomer over another.

Theoretical studies on 8-hydroxy-1-naphthaldehyde, a peri-substituted analogue, predict the possibility of an intramolecular hydrogen bond between the hydroxyl and aldehyde groups. researchgate.netfao.org Computational analysis using DFT indicates that this hydrogen bond becomes stronger in polar solvents and in the excited state, suggesting the potential for excited-state intramolecular proton transfer (ESIPT). researchgate.netfao.org The energy barrier for such proton transfer can be calculated, providing insight into the kinetics of the tautomerization process.

The stability of different tautomers is governed by several factors, including aromaticity, conjugation, and intramolecular hydrogen bonding. masterorganicchemistry.com In a study of hydroquinones fused to large aromatic systems, it was found that the typically favored dihydroxy (enol) form could become less stable than the diketone (keto) form. nih.gov This surprising result, supported by DFT calculations, demonstrates that the aromatic stabilization energy of the larger system can overcome the typical preference for the enol form. nih.gov

For naphthalene dicarbaldehydes, while the parent structures may not exhibit tautomerism, their behavior in reactive environments or upon electronic excitation could involve transient tautomeric species. Theoretical calculations are essential for exploring these possibilities, as they can determine the relative energies of hypothetical tautomers and the energy barriers for their interconversion.

The table below summarizes key findings from theoretical studies on tautomerism in related aldehyde systems.

| Compound/System | Computational Method | Focus of Study | Key Findings |

|---|---|---|---|

| 8-Hydroxy-1-naphthaldehyde | DFT / TD-DFT | Intramolecular H-bond and proton transfer | H-bond is stronger in polar solvents and the excited state; proton transfer may be solvent-assisted. researchgate.netfao.org |

| Helicene Hydroquinones | DFT | Keto-enol equilibrium | In larger fused aromatic systems, the diketone tautomer can be more stable than the hydroquinone (B1673460) (diol) form. nih.gov |

| Edaravone/Isoxazolone | DFT (B3LYP) | Relative stability of C-H, N-H, and O-H tautomers | The C-H tautomer was the most stable; polar medium and intramolecular H-bonds reduce energy differences between tautomers. nih.gov |

| 7-epi-clusianone | DFT / DP4+ Analysis | Equilibrium of five possible tautomers | Calculated NMR chemical shifts confirmed the prevalence of two specific tautomers (B and C) in solution, resolving a conflict with energy calculations alone. nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of 1,5-Diformyl-4,8-dimethoxynaphthalene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the methoxy (B1213986) protons, and the formyl protons. The aromatic protons on the naphthalene (B1677914) ring system would typically appear as doublets due to coupling with their neighbors. For comparison, in the related compound 2,6-dibromo-1,5-dimethoxynaphthalene, the aromatic protons show doublets at 7.78 ppm and 7.63 ppm. The protons of the two methoxy groups are chemically equivalent and are expected to produce a sharp singlet, likely in the range of 3.9-4.1 ppm. The protons of the two formyl groups are also equivalent and would appear as a singlet further downfield, typically in the 9-10 ppm region, due to the deshielding effect of the carbonyl group.

The ¹³C NMR spectrum would provide complementary information, with distinct resonances for the carbonyl carbons of the formyl groups (typically 190-200 ppm), the aromatic carbons attached to oxygen (approx. 150-160 ppm), the unsubstituted aromatic carbons, and the methoxy carbons (approx. 55-60 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are predicted based on typical chemical shift values and data from analogous naphthalene derivatives.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Formyl Proton | ¹H NMR | 9.0 - 10.0 | Singlet |

| Aromatic Protons | ¹H NMR | 7.0 - 8.0 | Doublets |

| Methoxy Protons | ¹H NMR | 3.9 - 4.1 | Singlet |

| Carbonyl Carbon | ¹³C NMR | 190 - 200 | Singlet |

| Aromatic C-O | ¹³C NMR | 150 - 160 | Singlet |

| Aromatic C-H / C-C | ¹³C NMR | 110 - 140 | Singlet |

Mass Spectrometry for Molecular Identification and Oligomer Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the mass of the molecular ion with high precision, allowing for the confirmation of the chemical formula, C₁₄H₁₂O₄ (calculated molecular weight: 244.24 g/mol ). This technique is also instrumental in identifying any potential oligomers or side-products from synthesis by detecting their corresponding molecular ions. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing losses of characteristic fragments, such as methoxy (·OCH₃) or formyl (·CHO) radicals.

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Analogues

While the specific crystal structure of this compound is not widely reported, X-ray crystallography of its direct precursor, 1,5-dimethoxynaphthalene (B158590), provides significant insight into the solid-state conformation of the core naphthalene system. nih.gov

Table 2: Crystallographic Data for the Analogue 1,5-Dimethoxynaphthalene

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₂O₂ | nih.gov |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | nih.govresearchgate.net |

| a (Å) | 7.0412 (3) | nih.gov |

| b (Å) | 10.1058 (4) | nih.gov |

| c (Å) | 6.5773 (2) | nih.gov |

| β (°) | 95.509 (3) | nih.gov |

Electronic Spectroscopy for Optical Properties

The extended π-conjugated system of the naphthalene core, functionalized with both electron-donating and electron-withdrawing groups, results in distinct optical properties that can be probed by electronic spectroscopy.

UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to π→π* transitions within the naphthalene ring. The presence of methoxy (auxochrome) and formyl (chromophore) groups is predicted to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. mdpi.com This is due to the extension of the conjugated system and the potential for intramolecular charge transfer (ICT) character from the electron-rich methoxy-substituted ring to the electron-deficient formyl-substituted ring. For instance, studies on other substituted naphthalenes show that the introduction of silyl (B83357) groups causes shifts of absorption maxima to longer wavelengths. mdpi.com Similarly, a 1-hydroxy-2,4-diformylnaphthalene derivative, used as a fluorescent probe, was characterized by its distinct UV-Vis absorption profile. nih.gov

Fluorescence spectroscopy is used to investigate the luminescent properties of a molecule following electronic excitation. Naphthalene and its derivatives are known to be fluorescent. mdpi.com The emission properties of this compound would be highly dependent on the nature of its lowest excited state. The combination of donor and acceptor groups can sometimes lead to quenching of fluorescence, but it can also result in emissive intramolecular charge transfer states, often characterized by a large Stokes shift (separation between absorption and emission maxima) and sensitivity to solvent polarity. Studies on related diformylnaphthalene derivatives have shown their utility as fluorescent probes, where their emission intensity changes upon reaction with an analyte. nih.gov This indicates that the diformylnaphthalene core can serve as an effective fluorophore. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,5-Diformyl-4,8-dimethoxynaphthalene, and how can purity be optimized?

- The synthesis typically involves formylation and methoxylation of naphthalene derivatives under controlled conditions. For example, adamantylation reactions in trifluoroacetic acid have been used for related naphthalene derivatives to introduce functional groups while maintaining regioselectivity . Purification challenges can be addressed via column chromatography (silica gel 60 Å, 230–400 mesh) or recrystallization. Recent advances in scalable synthesis, such as combining chemical and in situ electrochemical methods, reduce costs and simplify purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR resolves methoxy and formyl group positions, with symmetry codes aiding in structural assignments . THz spectroscopy (0.5–6.3 THz range) identifies low-frequency vibrational modes, though discrepancies between experimental and computational data (e.g., AM1 semi-empirical methods) may arise due to crystal packing effects . X-ray crystallography provides definitive confirmation of molecular geometry, as seen in studies of symmetric naphthalene derivatives .

Q. What are the compound’s applications in biological research?

- It is used in tumor suppression and apoptosis studies, particularly in detecting protein interactions via antibodies or fluorescent tags. Its reactivity with amino groups makes it suitable for probing post-translational modifications in proteins .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data?

- Discrepancies in THz spectra (e.g., resonance frequency shifts in 1,4-dihydroxynaphthalene derivatives) may arise from isolated-molecule vs. crystal-state assumptions. Density Functional Theory (DFT) with periodic boundary conditions improves accuracy by accounting for crystal packing . Strain energy calculations (e.g., using M11 functional) further validate experimental observations in strained naphthalene derivatives .

Q. What experimental design considerations are critical for studying its electrochemical behavior?

- For flow battery applications, in situ electrochemical characterization is essential to track structural changes during redox cycling. Researchers have demonstrated that active naphthalene derivatives require stabilizing functional groups (e.g., sulfonic acid) to enhance aqueous solubility and redox stability. Controlled potential electrolysis coupled with HPLC-MS monitors degradation pathways .

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

- Methoxy and formyl groups alter electron density, affecting regioselectivity in reactions like Suzuki-Miyaura coupling. Steric hindrance from dimethoxy groups may limit access to the naphthalene core, necessitating bulky palladium catalysts (e.g., XPhos Pd G3). Kinetic studies using 1H NMR or UV-Vis spectroscopy quantify reaction rates under varying conditions .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Slow evaporation in mixed solvents (e.g., dichloromethane/hexane) promotes single-crystal growth. Symmetric derivatives with alkyl chains or halogen substituents improve packing efficiency, as observed in liquid crystal studies . For asymmetric derivatives, co-crystallization with host molecules (e.g., crown ethers) can stabilize the lattice .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.